molecular formula C8H7F2NO2 B598256 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone CAS No. 1198166-10-7

1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone

Cat. No.: B598256
CAS No.: 1198166-10-7
M. Wt: 187.146
InChI Key: JCMKOGOMMONSBN-UHFFFAOYSA-N
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Description

1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . It is a heterocyclic aromatic compound featuring a pyridine ring substituted with a difluoromethoxy group and an ethanone moiety. This compound is primarily used in research and development settings.

Preparation Methods

The synthesis of 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the difluoromethoxy group and the ethanone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.

    Introduction of Difluoromethoxy Group: This step often involves the use of difluoromethylating agents under controlled conditions to introduce the difluoromethoxy group onto the pyridine ring.

    Ethanone Moiety Addition:

Chemical Reactions Analysis

1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the interactions of difluoromethoxy-substituted pyridines with biological targets.

    Medicine: Research into potential therapeutic applications, including the development of new drugs, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The ethanone moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[6-(difluoromethoxy)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-5(12)6-2-3-7(11-4-6)13-8(9)10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMKOGOMMONSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735997
Record name 1-[6-(Difluoromethoxy)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198166-10-7
Record name 1-[6-(Difluoromethoxy)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-methoxy-N-methyl-2-difluoromethoxynicotinamide (336 mg, 1.45 mmol) was dissolved in tetrahydrofuran (7.3 mL). 0.93 M methylmagnesium bromide (2.4 mL, 2.18 mmol) was added dripwise at 0° C. under an argon atmosphere. The resultant mixture was stirred for 10 minutes and added with 1N hydrochloric acid at the same temperature. Subsequently, the reaction solution was added with a saturated aqueous solution of sodium hydrogen carbonate, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, concentrated in vacuo, and purified using silica-gel column chromatography (n-hexane/ethyl acetate=4/1). 1-(2-(Difluoromethoxy)pyridin-5-yl)ethanone (264 mg, yield 98%) was obtained as a yellow oil.
Name
N-methoxy-N-methyl-2-difluoromethoxynicotinamide
Quantity
336 mg
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reactant
Reaction Step One
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7.3 mL
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solvent
Reaction Step One
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2.4 mL
Type
reactant
Reaction Step Two
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resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
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